molecular formula C10H8N2O4 B2642813 5-methoxy-4-nitro-1H-indole-3-carbaldehyde CAS No. 135531-94-1

5-methoxy-4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B2642813
CAS No.: 135531-94-1
M. Wt: 220.184
InChI Key: PHASPLYITRWNHW-UHFFFAOYSA-N
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Description

5-methoxy-4-nitro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde typically involves the nitration of 5-methoxyindole followed by formylation. One common method includes the nitration of 5-methoxyindole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 5-methoxy-4-nitroindole is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and POCl3 .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methoxy-4-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde is not extensively studied. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The methoxy group may influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-4-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-methoxy-4-nitro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-8-3-2-7-9(10(8)12(14)15)6(5-13)4-11-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASPLYITRWNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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